

# Pharmacodynamics of KER-047 in healthy volunteers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide to the Pharmacodynamics of KER-047 in Healthy Volunteers

### Introduction

KER-047 is an investigational, orally administered small molecule designed as a selective inhibitor of activin receptor-like kinase-2 (ALK2).[1][2] Dysregulation of ALK2 signaling can lead to elevated levels of hepcidin, the master regulator of iron homeostasis.[1][2] Inappropriately high hepcidin restricts iron availability for red blood cell production, potentially causing anemia. [1][2] By selectively inhibiting ALK2, KER-047 aims to normalize ALK2 signaling, reduce hepcidin levels, and thereby increase the availability of iron for erythropoiesis.[1][2] This technical guide summarizes the pharmacodynamic effects of KER-047 observed in a Phase 1 clinical trial conducted in healthy volunteers.

# Mechanism of Action: ALK2 Signaling Pathway in Iron Homeostasis

The regulation of iron metabolism is a tightly controlled process orchestrated by the peptide hormone hepcidin.[1] The expression of hepcidin is, in part, controlled by the bone morphogenetic protein (BMP) signaling pathway, in which ALK2 plays a crucial role as a type I receptor. The binding of BMP ligands to a complex of type I (including ALK2) and type II BMP receptors triggers a signaling cascade. This leads to the phosphorylation of downstream SMAD proteins, which then translocate to the nucleus to regulate the transcription of the hepcidin gene (HAMP). KER-047 selectively inhibits the kinase activity of ALK2, thereby interrupting this



signaling pathway and leading to a reduction in hepcidin production. This, in turn, is expected to increase iron mobilization from stores and enhance iron availability for red blood cell formation.[1][2]



Click to download full resolution via product page

**Caption:** Simplified ALK2 signaling pathway in hepcidin regulation and the inhibitory action of KER-047.

# Pharmacodynamic Effects of KER-047 in Healthy Volunteers

A Phase 1, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of KER-047 in healthy volunteers. The study consisted of a single ascending dose (SAD) part and a multiple ascending dose (MAD) part.

### **Experimental Protocols**

Study Design: The Phase 1 clinical trial was a randomized, double-blind, placebo-controlled study in healthy volunteers. The trial was conducted in two parts:

 Part 1 (Single Ascending Dose - SAD): Healthy volunteers received a single oral dose of KER-047 or placebo. Doses ranged from 1 mg to 300 mg for a capsule formulation and 30 mg to 450 mg for a liquid formulation.[2]



 Part 2 (Multiple Ascending Dose - MAD): Healthy volunteers received daily oral doses of KER-047 or placebo for up to 7 days. The doses evaluated were 50 mg, 100 mg, 200 mg, and 350 mg of a liquid formulation.[2]

Pharmacodynamic Assessments: A panel of pharmacodynamic biomarkers was assessed to evaluate the effect of KER-047 on iron metabolism. Blood samples were collected at various time points to measure the following key biomarkers:

- Serum Hepcidin: The master regulator of iron homeostasis.
- Serum Iron: The amount of iron circulating in the blood.
- Transferrin Saturation (TSAT): The percentage of transferrin that is saturated with iron.
- Serum Ferritin: A marker of iron stores in the body.
- Reticulocyte Hemoglobin: An indicator of the amount of hemoglobin in newly formed red blood cells.

The specific assays used for these measurements were not detailed in the provided search results, but standard clinical laboratory methods are typically employed for these assessments in clinical trials.

## Quantitative Data from the Multiple Ascending Dose (MAD) Cohorts

The following tables summarize the observed pharmacodynamic effects of KER-047 in the MAD portion of the Phase 1 trial.

Table 1: Effect of KER-047 on Serum Hepcidin



| Dose Group | Approximate Percent Change from Baseline at Day 7 (8 hours post-dose) |
|------------|-----------------------------------------------------------------------|
| Placebo    | ~0%                                                                   |
| 50 mg      | ~ -40%                                                                |
| 100 mg     | ~ -50%                                                                |
| 200 mg     | ~ -60%                                                                |

Note: Data are estimated from graphical representations in a corporate presentation and should be considered approximate. Hepcidin data were not collected for the 350 mg MAD cohort.

Table 2: Effect of KER-047 on Serum Ferritin

| Dose Group | Approximate Average Change from<br>Baseline in Serum Ferritin (μg/L) Through<br>Day 7 |
|------------|---------------------------------------------------------------------------------------|
| Placebo    | ~ +10 μg/L                                                                            |
| 50 mg      | ~ -30 μg/L                                                                            |
| 100 mg     | ~ -40 μg/L                                                                            |
| 200 mg     | ~ -50 μg/L                                                                            |
| 350 mg     | ~ -70 μg/L                                                                            |

Note: Data are estimated from graphical representations in a corporate presentation and should be considered approximate.

Table 3: Summary of Other Key Pharmacodynamic Effects



| Biomarker                     | Observed Effect                                                                                                                            |
|-------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| Serum Iron                    | Rapid, robust, and sustained dose-related increases were observed.[2]                                                                      |
| Transferrin Saturation (TSAT) | Dose-related increases were observed.[1]                                                                                                   |
| Reticulocyte Hemoglobin       | An increase was observed starting on Day 4 of treatment in the MAD cohorts, indicative of increased iron incorporation into hemoglobin.[1] |

### **Summary of Findings**

In a Phase 1 study involving healthy volunteers, KER-047, a selective ALK2 inhibitor, demonstrated clear evidence of target engagement and downstream pharmacodynamic effects consistent with its mechanism of action. Administration of KER-047 led to a dose-dependent decrease in serum hepcidin and ferritin, coupled with increases in serum iron, transferrin saturation, and reticulocyte hemoglobin.[1][2] These findings support the hypothesis that ALK2 inhibition by KER-047 can effectively mobilize iron stores and increase the availability of iron for erythropoiesis. The tolerability profile of KER-047 was also characterized in this study, with no serious adverse events reported. These results provide a strong rationale for the further clinical development of KER-047 for the treatment of anemias characterized by iron imbalance and elevated hepcidin.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 2. ir.kerostx.com [ir.kerostx.com]



 To cite this document: BenchChem. [Pharmacodynamics of KER-047 in healthy volunteers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8134263#pharmacodynamics-of-ker-047-in-healthy-volunteers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com